molecular formula C6H8N2OS B3272800 N-(2-Methylthiazol-4-yl)acetamide CAS No. 57372-19-7

N-(2-Methylthiazol-4-yl)acetamide

Cat. No.: B3272800
CAS No.: 57372-19-7
M. Wt: 156.21 g/mol
InChI Key: IWCLQURVXJIOMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylthiazol-4-yl)acetamide typically involves the reaction of 2-methylthiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group . The reaction conditions include maintaining a temperature of around 80-100°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Scientific Research Applications

Chemistry: N-(2-Methylthiazol-4-yl)acetamide is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions of thiazole compounds with biological targets. It serves as a model compound to investigate the binding affinity and specificity of thiazole-based molecules .

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .

Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of N-(2-Methylthiazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to DNA and proteins, leading to the inhibition of key cellular processes. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential . The thiazole ring in the compound plays a crucial role in its binding affinity and specificity towards these molecular targets .

Properties

IUPAC Name

N-(2-methyl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(9)7-6-3-10-5(2)8-6/h3H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLQURVXJIOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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